molecular formula C20H16F3N3O B2616738 N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034542-85-1

N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2616738
CAS No.: 2034542-85-1
M. Wt: 371.363
InChI Key: TUVPOWUSUZIOBC-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide bond formation: The final step involves the reaction of the bipyridine derivative with a trifluoromethyl-substituted phenyl acetic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions could target the amide bond or the bipyridine ring.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols could be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with bipyridine moieties are often used as ligands in transition metal catalysis.

    Materials Science: The trifluoromethyl group can impart unique electronic properties, making the compound useful in the development of advanced materials.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a fluorescent probe due to the bipyridine moiety’s ability to coordinate with metal ions.

Industry

    Electronics: Use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, altering its activity. The bipyridine moiety could coordinate with metal ions, affecting their catalytic properties.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    Trifluoromethylbenzene: A compound with a trifluoromethyl group, used in various chemical applications.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-5-1-3-14(9-17)11-19(27)26-12-15-6-8-25-18(10-15)16-4-2-7-24-13-16/h1-10,13H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVPOWUSUZIOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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